

# Commercial Sources and Purity of FAM-Src tide: A Technical Guide

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## Compound of Interest

Compound Name: FAM-Src tide

Cat. No.: B12388166

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This technical guide provides an in-depth overview of the commercial sources, purity assessment, and experimental application of **FAM-Src tide**, a fluorescently labeled peptide substrate crucial for studying Src family kinases. The information presented here is intended to assist researchers in sourcing high-quality reagents and designing robust experimental protocols.

## Commercial Availability of FAM-Src tide

**FAM-Src tide**, a derivative of the Src tide peptide (GEEPLYWSFPAKKK-NH<sub>2</sub>) labeled with 5-carboxyfluorescein (FAM), is a widely used substrate for a variety of protein kinases.<sup>[1]</sup> Several biotechnology companies specialize in the synthesis and provision of such bioactive peptides. Two prominent commercial suppliers of **FAM-Src tide** are MedchemExpress and Eurogentec.

| Supplier       | Product Name                               | Catalog Number | Stated Purity   | Additional Information  |
|----------------|--|----------------|---|---|
| MedchemExpress | FAM-Srctide                                | HY-P5438F      | While a specific purity for the FAM-labeled version is not explicitly stated on the product page, the unlabeled Srctide (HY-P5438) is listed with a purity of 99.93%. [2][3] It is common for suppliers to offer custom synthesis, and a certificate of analysis with detailed purity information is typically available upon request or with purchase.[4][5] | The product is intended for research use only.[5]   |
| Eurogentec     | Srctide [GEEPLYWSFPA KKK-NH2], FAM labeled | AS-64106       | The product page does not specify a quantitative purity level but provides detailed chemical specifications.[1] Eurogentec offers a range of  | The peptide is supplied as a lyophilized powder and should be stored at -20°C, protected from light.[1] |

peptide purity  
levels, typically  
from crude to  
>98%, which can  
be specified  
during ordering.

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## Purity of FAM-Srctide and Methods of Analysis

The purity of synthetic peptides like **FAM-Srctide** is a critical factor for obtaining reliable and reproducible experimental results. Impurities, which can include truncated or deletion sequences from the synthesis process, can significantly impact the biological activity and kinetics of the peptide. The standard methods for assessing the purity of peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

### High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing the purity of peptides. The principle of this method lies in the differential partitioning of the peptide and any impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components from the column, with more hydrophobic molecules being retained longer.

The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. Detection is typically performed by monitoring UV absorbance at 214 nm, which corresponds to the peptide bond.

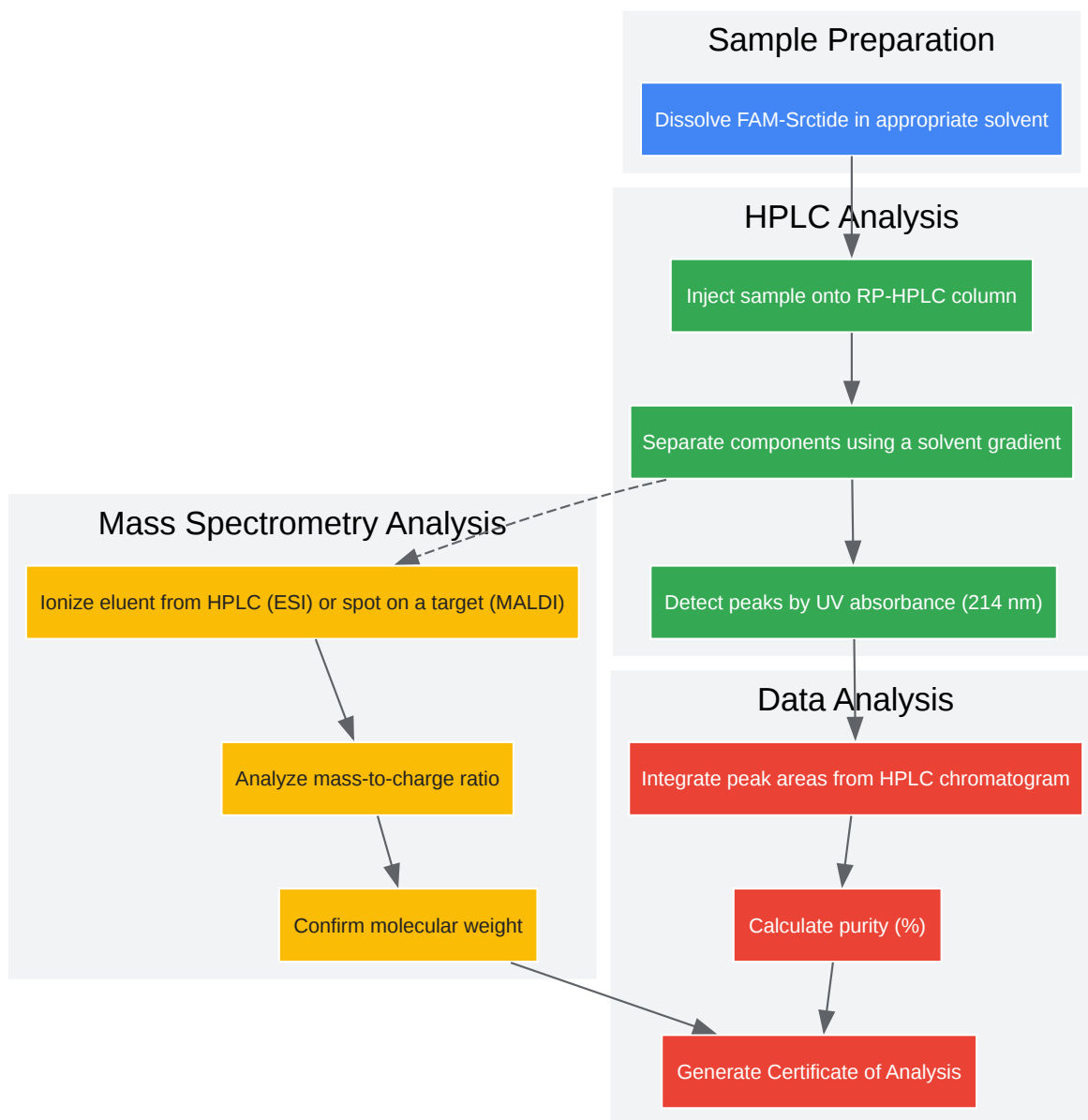
### Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. The observed molecular mass should match the theoretically calculated mass of **FAM-Srctide** ( $C_{102}H_{129}N_{19}O_{26}$ ), which is 2037.3 g/mol [\[1\]](#)

## Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the analysis of **FAM-Srctide** purity using HPLC and Mass Spectrometry.

### Experimental Workflow for FAM-Srctide Purity Analysis



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A typical workflow for assessing the purity of **FAM-Srctide**.

## Experimental Protocols

### General Protocol for HPLC Analysis of FAM-Srctide

- Sample Preparation: Dissolve the lyophilized **FAM-Srctide** in a suitable solvent, such as water or a low concentration of acetonitrile in water, to a final concentration of approximately 1 mg/mL.
- HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.
- Mobile Phase:
  - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
  - Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
- Gradient: A typical gradient would be a linear increase from 5% to 60% Solvent B over 20-30 minutes.
- Flow Rate: A standard flow rate is 1 mL/min.
- Detection: Monitor the elution profile at a wavelength of 214 nm.
- Data Analysis: Integrate the areas of all peaks in the chromatogram. The purity is calculated as:  $(\text{Area of the main peak} / \text{Total area of all peaks}) \times 100\%$ .

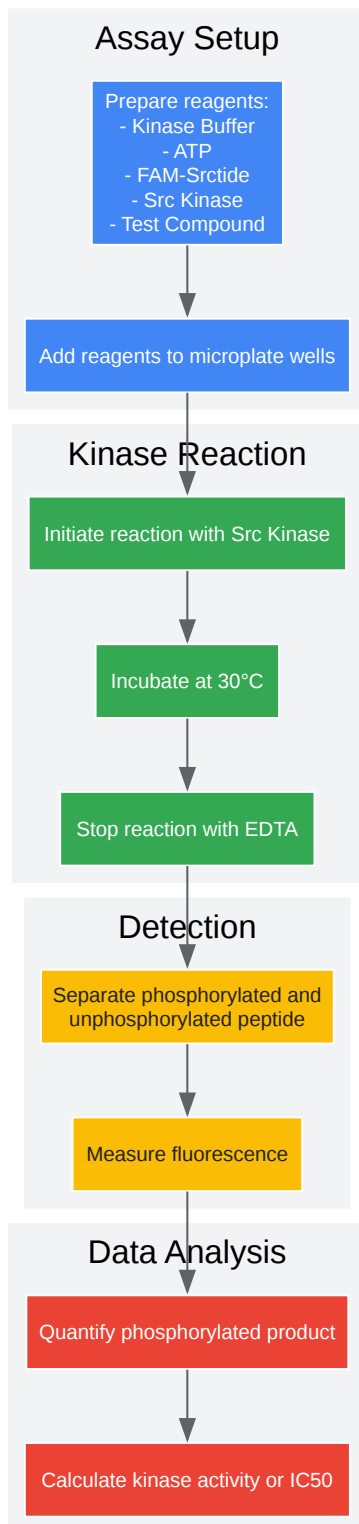
### General Protocol for a Src Kinase Assay using FAM-Srctide

This protocol is a general guideline for a non-radioactive, fluorescence-based kinase assay.

- Reagents and Buffers:
  - Kinase Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, and 2 mM DTT.

- ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be in the low micromolar range.
- **FAM-Srctide** Solution: Dissolve **FAM-Srctide** in the kinase buffer to the desired stock concentration.
- Src Kinase: Use a purified, active Src kinase enzyme.
- Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA.
- Assay Procedure:
  - In a microplate well, add the kinase buffer.
  - Add the **FAM-Srctide** solution to the desired final concentration.
  - Add the test compound (inhibitor or activator) or vehicle control.
  - Initiate the reaction by adding the Src kinase.
  - Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
  - Stop the reaction by adding the stop solution.
- Detection: The phosphorylation of **FAM-Srctide** can be detected using various methods, such as mobility shift assays where the phosphorylated and unphosphorylated peptides are separated by electrophoresis, or by using a phospho-specific antibody in an immunoassay format. The fluorescence of the FAM label is used for detection.
- Data Analysis: The kinase activity is determined by measuring the amount of phosphorylated product formed. For inhibitor studies, the IC<sub>50</sub> value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

## Workflow for a Fluorescence-Based Src Kinase Assay

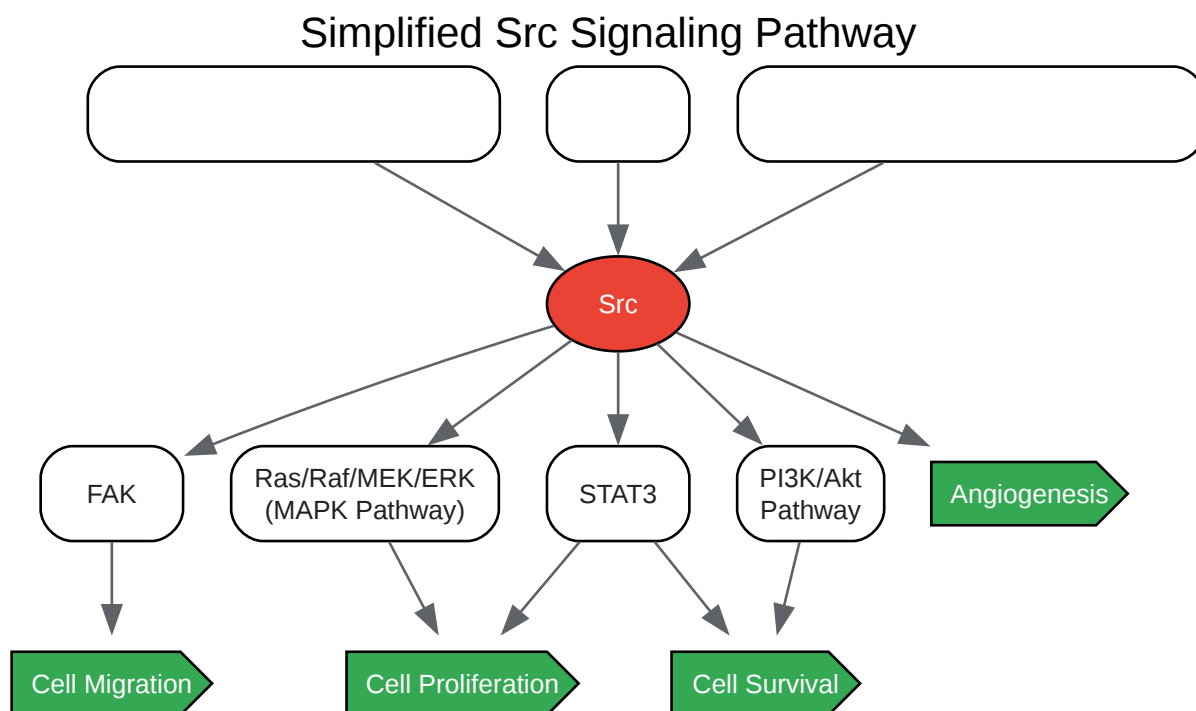


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A generalized workflow for a Src kinase assay using **FAM-Srctide**.

## Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various cancers. The following diagram provides a simplified overview of a generic Src signaling pathway.



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An overview of key signaling pathways activated by Src kinase.

In summary, while specific purity data for **FAM-Srctide** should be obtained directly from the supplier for each batch, this guide provides the necessary background and procedural outlines for researchers to confidently source and utilize this important research tool. The provided protocols and diagrams serve as a foundation for developing more detailed and specific experimental designs.

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## References

- 1. Srctide [GEEPLYWSFPAKKK-NH<sub>2</sub>], FAM labeled - 1 mg [eurogentec.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
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